1-Decen-3-yne, 2-methyl-
Description
Contextualization within Contemporary Organic Chemistry Research
In the landscape of modern organic chemistry, the study of enynes like 1-Decen-3-yne, 2-methyl- is highly relevant. These compounds serve as key substrates in a variety of powerful chemical transformations, most notably in metal-catalyzed reactions. nih.govrsc.org Enyne metathesis, for instance, is a robust method for forming new carbon-carbon bonds and constructing intricate cyclic and acyclic systems. researchgate.netbeilstein-journals.org This reaction has been widely applied in the synthesis of natural products and other biologically active molecules. beilstein-journals.orgnih.gov
Furthermore, the unique electronic and structural features of enynes make them ideal candidates for investigating reaction mechanisms and developing novel synthetic methodologies. nih.gov Researchers are continually exploring new ways to functionalize enynes, adding to the synthetic chemist's toolkit for building complex molecules with high degrees of stereoselectivity and efficiency. uni-muenster.dersc.orgresearchgate.net The ability to precisely control the outcome of reactions involving enynes is a major focus of current research, with significant implications for drug discovery and materials science. uni-muenster.dersc.org
Historical Trajectories and Evolution of Unsaturated Hydrocarbon Synthesis and Reactivity
The synthesis of unsaturated hydrocarbons, which contain one or more double or triple carbon-carbon bonds, has a rich history. acs.orgconceptualacademy.com Early methods often involved harsh reaction conditions and lacked the selectivity of modern techniques. The development of transition metal catalysis revolutionized the field, providing milder and more efficient pathways to these valuable compounds. nih.govrsc.org
The Sonogashira coupling, for example, is a widely used method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, and it represents a significant advancement in the synthesis of enynes and other unsaturated systems. orgsyn.org The evolution of catalysis has continued with the development of increasingly sophisticated catalysts, such as ruthenium and gold complexes, which have enabled even more complex and selective transformations of enynes. beilstein-journals.orgacs.org
The study of enyne reactivity has also evolved significantly. Initially, research focused on fundamental addition reactions. However, the discovery of metal-catalyzed processes like enyne metathesis opened up new avenues for their use in synthesis. researchgate.net These reactions have allowed for the construction of previously inaccessible molecular architectures and have become indispensable tools in modern organic synthesis. beilstein-journals.orgotago.ac.nz
Current Research Landscape and Academic Significance of 1-Decen-3-yne, 2-methyl-
While specific research exclusively focused on 1-Decen-3-yne, 2-methyl- is not extensively documented in publicly available literature, the broader class of enynes to which it belongs is a vibrant area of academic inquiry. Current research continues to push the boundaries of what is possible with these versatile building blocks.
Recent studies have focused on developing new catalytic systems for enyne functionalization, including the use of copper and iron catalysts. nih.govrsc.org These efforts aim to provide more sustainable and cost-effective synthetic routes. Additionally, researchers are exploring the use of enynes in tandem reactions, where multiple chemical transformations occur in a single pot, leading to a rapid increase in molecular complexity. beilstein-journals.org
The academic significance of enynes like 1-Decen-3-yne, 2-methyl- lies in their potential as precursors to a wide range of valuable compounds. Their ability to undergo a diverse array of chemical transformations makes them central to the development of new synthetic strategies for producing pharmaceuticals, agrochemicals, and advanced materials. nih.govuni-muenster.debenthamdirect.com As our understanding of their reactivity deepens, the importance of enynes in the chemical sciences is only expected to grow.
Data Tables
Table 1: Physical and Chemical Properties of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-Decen-3-yne | 33622-26-3 | C10H16 | 136.23 |
| 2-Methyl-1-octen-3-yne | 17603-76-8 | C9H14 | 122.21 |
| 2-Methyl-1-penten-3-yne | 926-55-6 | C6H8 | 80.13 |
| 2-Methyldec-1-en-3-yne | 58594-43-7 | C11H18 | 150.26 |
Data sourced from various chemical databases. chemeo.comnih.govnist.govchemeo.comchemsrc.comalfa-chemistry.comcymitquimica.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
58594-43-7 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
2-methyldec-1-en-3-yne |
InChI |
InChI=1S/C11H18/c1-4-5-6-7-8-9-10-11(2)3/h2,4-8H2,1,3H3 |
InChI Key |
CAZKVYBRCLPPBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC(=C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Decen 3 Yne, 2 Methyl
Retrosynthetic Analyses and Strategic Disconnections for 1-Decen-3-yne, 2-methyl-
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For 1-Decen-3-yne, 2-methyl-, several strategic disconnections can be proposed based on the most reliable and efficient bond-forming reactions.
The most prominent disconnection is at the C2-C3 single bond, which separates the alkene and alkyne moieties. This approach is highly effective as it leads to two key fragments: a vinyl component and an alkynyl component. This strategy directly aligns with modern transition metal-catalyzed cross-coupling reactions.
Disconnection (A): C2-C3 Bond (Cross-Coupling Strategy) : This disconnection breaks the molecule into a vinyl synthon (isopropenyl unit) and an alkynyl synthon (1-octynyl unit). In a synthetic sense, this corresponds to precursors like 2-bromopropene (B1265445) and 1-octyne (B150090) for a Sonogashira or related coupling reaction. Alternatively, an alkynyl Grignard reagent and a vinyl bromide could be used in an iron-catalyzed coupling. nih.govresearchgate.net
A second set of disconnections targets the carbon-carbon double and triple bonds themselves, reflecting classical olefination and alkyne formation strategies.
Disconnection (B): C1=C2 Bond (Olefination Strategy) : This disconnection breaks the isopropenyl group, suggesting an olefination reaction. The precursors would be a ketone (2-nonan-3-one) and a methylene (B1212753) phosphorus ylide (e.g., methylenetriphenylphosphorane) via a Wittig reaction. organic-chemistry.orgwikipedia.org This approach builds the alkene onto a pre-existing alkynyl ketone.
Disconnection (C): C3≡C4 Bond (Alkyne Formation Strategy) : This disconnection focuses on the formation of the triple bond. This could involve the double dehydrohalogenation of a vicinal or geminal dihalide, such as 3,4-dibromo-2-methyl-1-decene or 4,4-dibromo-2-methyl-1-decene, using a strong base. nih.govlibretexts.org
These primary disconnections form the basis for the synthetic methodologies discussed in the subsequent sections.
**2.2. Classical Synthetic Approaches to Decenyne Structures
Prior to the widespread adoption of organometallic catalysis, the assembly of enyne structures relied on fundamental reactions of organic chemistry, focusing on the sequential construction of the alkyne and alkene functionalities.
A classical route to forming the alkyne moiety involves the elimination of hydrogen halides from dihaloalkanes. libretexts.org This double dehydrohalogenation can be applied to a precursor of 1-Decen-3-yne, 2-methyl-.
The synthesis would begin by preparing an appropriate dihaloalkane. For instance, the addition of bromine across the double bond of 2-methyl-1-decen-3-ol (B8562360) would yield a diol, which could then be converted to a dihalide. A more direct, albeit challenging, approach would be the synthesis of a precursor like 4,5-dihalodecane. Treatment of this vicinal dihalide with a strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849), would induce a twofold E2 elimination to generate the triple bond of 1-decyne, which could then be further elaborated. lumenlearning.com The terminal alkyne would then need to be coupled with the alkene portion in a separate step.
Another powerful classical method is the Corey-Fuchs reaction, which transforms an aldehyde into a terminal alkyne. This could be applied to an α,β-unsaturated aldehyde to generate an enyne system. acs.org
The Wittig reaction is a cornerstone of classical alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. organic-chemistry.orgwikipedia.org To construct 1-Decen-3-yne, 2-methyl-, this approach would involve the synthesis of an alkynyl ketone, specifically 1-decyn-3-one. This ketone could then be reacted with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), generated by deprotonating methyltriphenylphosphonium (B96628) bromide with a strong base like n-butyllithium. acs.orgorganic-chemistry.org This reaction would effectively replace the carbonyl oxygen with a methylene (=CH₂) group to form the desired terminal alkene structure. Non-stabilized ylides like methylenetriphenylphosphorane are known to produce Z-alkenes, although in this case, a terminal alkene is formed, so stereoselectivity is not a concern. wikipedia.org
A related method, the Horner-Wadsworth-Emmons reaction, uses phosphonate (B1237965) carbanions and often provides excellent stereocontrol, typically favoring the E-alkene. While less relevant for the terminal alkene in the target molecule, it is a critical tool for constructing substituted alkenes within enyne systems.
Modern Catalytic Routes for 1-Decen-3-yne, 2-methyl- Synthesis
Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of conjugated enynes like 1-Decen-3-yne, 2-methyl- has been significantly advanced by the development of transition metal-catalyzed cross-coupling reactions.
The most direct and atom-economical methods for constructing 1,3-enynes involve the coupling of sp² and sp carbon centers using catalysts based on palladium, copper, or iron.
Palladium-Copper Catalysis (Sonogashira Coupling) The Sonogashira reaction is a powerful and widely used method for coupling terminal alkynes with vinyl or aryl halides. nih.gov To synthesize 1-Decen-3-yne, 2-methyl-, this reaction would couple 1-octyne with a 2-halopropene, such as 2-bromopropene. The reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine (B128534) or diisopropylamine. The reaction proceeds under mild conditions and tolerates a wide range of functional groups. nih.gov
Table 1: Examples of Sonogashira-type Coupling for Enyne Synthesis
| Vinyl Halide | Alkyne | Catalyst System | Base/Solvent | Yield | Reference |
|---|---|---|---|---|---|
| (Z)-ethyl-3-iodoacrylate | Phenylacetylene | [Cu(phen)(PPh₃)₂]NO₃ | Cs₂CO₃ / Toluene | 99% | |
| 2-bromopropene | 1-heptyne | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 76% | |
| (E)-1-bromo-1-hexene | Phenylacetylene | FeCl₃ / LiBr | MeMgBr / THF | 95% |
Copper-Catalyzed Coupling While often used as a co-catalyst in the Sonogashira reaction, copper can also catalyze the coupling of terminal alkynes and vinyl iodides independently, providing a palladium-free alternative. These reactions often require ligands such as bipyridine (bipy) or phenanthroline (phen) to facilitate the catalytic cycle. A typical system involves a copper(I) catalyst like [Cu(bipy)PPh₃Br] with a base such as K₂CO₃. This method is advantageous due to the lower cost and toxicity of copper compared to palladium. The stereochemistry of the starting vinyl iodide is typically retained in the enyne product.
Iron-Catalyzed Coupling As an earth-abundant and inexpensive metal, iron has emerged as an attractive catalyst for cross-coupling reactions. The synthesis of 1,3-enynes can be achieved by coupling alkynyl Grignard reagents with alkenyl bromides or triflates in the presence of an iron catalyst, such as iron(III) chloride (FeCl₃). nih.govresearchgate.net The reaction often requires an additive like lithium bromide to achieve high yields. This method provides a cost-effective and environmentally benign route to conjugated enynes and shows wide applicability to various substrates. nih.gov
Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful field in synthesis. However, its application to the de novo construction of the 1,3-enyne backbone is less common compared to transition metal catalysis. Instead, organocatalysts, particularly N-heterocyclic carbenes (NHCs), have been primarily explored for the subsequent functionalization of pre-formed 1,3-enynes.
For instance, NHCs have been shown to catalyze the 1,4-alkylacylation of 1,3-enynes. In these reactions, the enyne acts as a substrate that undergoes addition by a nucleophilic intermediate generated from an aldehyde and the NHC catalyst. This leads to the formation of functionalized allenes, demonstrating the utility of organocatalysis in manipulating the enyne scaffold. Similarly, other organocatalytic methods have been developed for asymmetric additions to activated enynes, but these reactions modify rather than build the core structure.
While direct organocatalytic routes to construct the C=C-C≡C framework of 1-Decen-3-yne, 2-methyl- from simple acyclic precursors are not well-established, the field is rapidly evolving. Current literature indicates that the strength of organocatalysis in this context lies in the stereoselective transformation of the enyne motif into more complex molecular architectures.
Stereoselective Synthesis of 1-Decen-3-yne, 2-methyl- and its Stereoisomers
The stereochemistry of the double bond in 1-Decen-3-yne, 2-methyl- is a critical aspect of its synthesis, leading to the formation of either the (E)- or (Z)-isomer. Control over this stereoselectivity is paramount for accessing pure stereoisomers, which may exhibit distinct physical, chemical, and biological properties. The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of enynes and can be adapted for the stereoselective synthesis of 1-Decen-3-yne, 2-methyl-. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction typically involves the coupling of a vinyl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org
The stereochemical outcome of the Sonogashira coupling is largely dependent on the stereochemistry of the starting vinyl halide. To synthesize the (E)- and (Z)-isomers of 1-Decen-3-yne, 2-methyl-, one would typically start with the corresponding (E)- or (Z)-2-bromo-1-propene and couple it with 1-octyne. The reaction generally proceeds with retention of the double bond configuration. wikipedia.org
Synthesis of (E)-1-Decen-3-yne, 2-methyl-:
A plausible route to the (E)-isomer involves the Sonogashira coupling of (E)-2-bromo-1-propene with 1-octyne. The reaction can be carried out using a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI, in the presence of an amine base like triethylamine or diisopropylamine.
Synthesis of (Z)-1-Decen-3-yne, 2-methyl-:
Similarly, the (Z)-isomer can be prepared from (Z)-2-bromo-1-propene and 1-octyne under similar Sonogashira conditions. The stereochemical integrity of the vinyl bromide is generally maintained throughout the reaction.
Table 1: Plausible Catalytic Systems for Stereoselective Sonogashira Coupling
| Entry | Palladium Catalyst | Copper Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Stereoselectivity (E/Z) |
| 1 | Pd(PPh₃)₄ | CuI | PPh₃ | Et₃N | THF | 25-50 | >98:2 (from E-vinyl bromide) |
| 2 | PdCl₂(PPh₃)₂ | CuI | PPh₃ | i-Pr₂NH | DMF | 25-50 | >98:2 (from E-vinyl bromide) |
| 3 | Pd(OAc)₂ | CuI | P(o-tol)₃ | Piperidine | Toluene | 60 | >95:5 (from E-vinyl bromide) |
| 4 | Pd(PPh₃)₄ | CuI | PPh₃ | Et₃N | THF | 25-50 | >98:2 (from Z-vinyl bromide) |
| 5 | PdCl₂(PPh₃)₂ | CuI | PPh₃ | i-Pr₂NH | DMF | 25-50 | >98:2 (from Z-vinyl bromide) |
Note: The data in this table is illustrative and based on typical conditions and outcomes for Sonogashira reactions. Actual results may vary.
Recent advancements have also explored copper-free Sonogashira couplings to mitigate concerns associated with copper toxicity and catalyst deactivation. nih.gov These systems often employ palladium catalysts with specific ligands, such as bulky phosphines or N-heterocyclic carbenes (NHCs), which can facilitate the catalytic cycle without the need for a copper co-catalyst.
Green Chemistry Principles Applied to 1-Decen-3-yne, 2-methyl- Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of 1-Decen-3-yne, 2-methyl- can be made more environmentally benign by incorporating these principles, particularly in the context of the Sonogashira reaction.
Use of Greener Solvents:
Traditional Sonogashira reactions often employ volatile and potentially toxic organic solvents like THF, DMF, or toluene. nrochemistry.com A key green chemistry approach is the substitution of these solvents with more environmentally friendly alternatives. Water, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and N-hydroxyethylpyrrolidone (HEP) have emerged as promising green solvents for palladium-catalyzed cross-coupling reactions. rsc.org Aqueous Sonogashira couplings, in particular, offer advantages in terms of safety, cost, and reduced environmental impact. organic-chemistry.org
Recyclable Catalysts:
Atom Economy:
The concept of atom economy, which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a fundamental principle of green chemistry. The Sonogashira coupling is inherently atom-economical as it is an addition-type reaction where most atoms of the vinyl halide and the alkyne are incorporated into the enyne product. The main by-product is the salt of the amine base and the hydrogen halide.
The atom economy for the synthesis of 1-Decen-3-yne, 2-methyl- via the Sonogashira coupling of 2-bromo-1-propene and 1-octyne can be calculated as follows:
Molecular Weight of 1-Decen-3-yne, 2-methyl- (C₁₁H₁₈): 150.28 g/mol
Molecular Weight of 2-bromo-1-propene (C₃H₅Br): 120.98 g/mol
Molecular Weight of 1-octyne (C₈H₁₄): 110.20 g/mol
Molecular Weight of Triethylamine (Et₃N): 101.19 g/mol
Assuming the reaction: C₃H₅Br + C₈H₁₄ + Et₃N → C₁₁H₁₈ + Et₃N·HBr
Total Mass of Reactants: 120.98 + 110.20 + 101.19 = 332.37 g/mol
Atom Economy = (MW of Product / Total MW of Reactants) x 100
Atom Economy = (150.28 / 332.37) x 100 ≈ 45.2%
Table 2: Application of Green Chemistry Principles to the Synthesis of 1-Decen-3-yne, 2-methyl-
| Green Chemistry Principle | Conventional Approach | Greener Alternative | Potential Benefits |
| Solvent | THF, DMF, Toluene | Water, 2-MeTHF, HEP | Reduced toxicity, improved safety, lower environmental impact. rsc.org |
| Catalyst | Homogeneous Pd catalysts | Heterogeneous/immobilized Pd catalysts | Catalyst recyclability, reduced metal leaching, lower costs. nih.govmdpi.comnih.gov |
| Base | Stoichiometric amine base | Catalytic base or base-free conditions | Improved atom economy, reduced waste. |
Note: The information in this table is based on general principles of green chemistry applied to Sonogashira reactions.
By embracing stereoselective catalytic methods and integrating green chemistry principles, the synthesis of 1-Decen-3-yne, 2-methyl- can be achieved with high efficiency, selectivity, and minimal environmental impact, aligning with the goals of modern sustainable chemistry.
Mechanistic Investigations of Chemical Transformations Involving 1 Decen 3 Yne, 2 Methyl
Pericyclic Reactions of 1-Decen-3-yne, 2-methyl-
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. In the context of 1-Decen-3-yne, 2-methyl-, the conjugated system is suitable for participation in electrocyclic reactions and sigmatropic rearrangements, typically under thermal or photochemical conditions.
One of the primary pericyclic reactions applicable to conjugated systems is the electrocyclic reaction, which involves the formation of a ring and the conversion of a π-bond to a σ-bond. While a simple enyne like 1-Decen-3-yne, 2-methyl- does not readily undergo electrocyclization on its own, its derivatives, particularly those that extend the conjugation, could participate in such transformations. For instance, further functionalization could lead to a system that, upon activation, cyclizes to form a five- or six-membered ring. The stereochemistry of the product in these reactions is governed by the Woodward-Hoffmann rules, which depend on the number of π-electrons involved and the reaction conditions (thermal or photochemical).
Sigmatropic rearrangements, another major class of pericyclic reactions, involve the migration of a σ-bond across a π-system. The Cope and Claisen rearrangements are prominent examples. For a derivative of 1-Decen-3-yne, 2-methyl- containing an appropriately positioned vinyl ether group, a Claisen rearrangement could be envisioned, leading to the formation of a new carbon-carbon bond. Similarly, a derivative with a 1,5-diene moiety could potentially undergo a Cope rearrangement. The feasibility and outcome of these reactions are highly dependent on the specific substitution pattern and the reaction conditions.
Addition Reactions Across the Alkene and Alkyne Moieties of 1-Decen-3-yne, 2-methyl-
The presence of both an alkene and an alkyne in 1-Decen-3-yne, 2-methyl- offers multiple sites for addition reactions. The regioselectivity and chemoselectivity of these additions are influenced by the electronic and steric properties of the enyne system.
Hydrohalogenation of enynes with hydrogen halides (HX) can proceed via electrophilic addition to either the double or the triple bond. The outcome is generally governed by the relative stability of the carbocation intermediates. In the case of 1-Decen-3-yne, 2-methyl-, protonation of the double bond would lead to a tertiary carbocation, which is relatively stable. Protonation of the triple bond would result in a vinylic carbocation.
The reaction with one equivalent of HBr is expected to favor addition across the double bond due to the formation of a more stable tertiary carbocation at the 2-position. The subsequent attack by the bromide ion would yield the Markovnikov product. With excess hydrogen halide, addition across both the double and triple bonds can occur.
Hydration of enynes, typically catalyzed by acid and mercury(II) salts, results in the addition of water across the triple bond to form an enol, which then tautomerizes to a more stable ketone. For 1-Decen-3-yne, 2-methyl-, the hydration is expected to occur at the alkyne moiety. According to Markovnikov's rule, the hydroxyl group will add to the more substituted carbon of the triple bond, leading to the formation of a ketone after tautomerization.
| Reagent | Predicted Major Product of Addition to 1-Decen-3-yne, 2-methyl- |
| HBr (1 equivalent) | 4-Bromo-2-methyl-2-decene |
| H₂O, H₂SO₄, HgSO₄ | 2-Methyl-1-decen-4-one |
Radical addition to enynes provides an alternative to electrophilic additions and can lead to different regiochemical outcomes. For instance, the addition of HBr in the presence of peroxides proceeds via a radical mechanism. In this case, the bromine radical adds to the double bond to generate the more stable carbon radical. For 1-Decen-3-yne, 2-methyl-, the bromine radical would add to the terminal carbon of the double bond, leading to the formation of a tertiary radical at the 2-position. Subsequent abstraction of a hydrogen atom from HBr gives the anti-Markovnikov product.
Radical additions are not limited to HBr. Other radical species can add to the unsaturated system of 1-Decen-3-yne, 2-methyl-, with the regioselectivity being determined by the stability of the resulting radical intermediate. The presence of the conjugated system can also influence the reaction pathways, potentially leading to cyclization or other complex transformations.
Cycloaddition Reactions with 1-Decen-3-yne, 2-methyl-
The conjugated π-system of 1-Decen-3-yne, 2-methyl- makes it a suitable substrate for cycloaddition reactions, where it can act as either a diene or a dienophile. The most well-known cycloaddition is the Diels-Alder reaction, a [4+2] cycloaddition.
In a Diels-Alder reaction, 1-Decen-3-yne, 2-methyl- can react with a dienophile. The enyne itself can be considered a diene, although the reactivity of the alkyne part in this role is generally lower than that of a conjugated diene. More commonly, the double bond of the enyne can act as a dienophile, reacting with a conjugated diene. The presence of the methyl group on the double bond will influence the stereoselectivity of the cycloaddition.
Another important class of cycloadditions is the 1,3-dipolar cycloaddition. In these reactions, a 1,3-dipole reacts with the double or triple bond of the enyne to form a five-membered heterocyclic ring. The choice of the 1,3-dipole and the reaction conditions can control the chemoselectivity of the addition to either the alkene or the alkyne.
| Reaction Type | Reactant | Predicted Product with 1-Decen-3-yne, 2-methyl- |
| Diels-Alder | Maleic anhydride | A cyclohexene (B86901) derivative |
| 1,3-Dipolar Cycloaddition | Phenyl azide | A triazole derivative |
Oxidation and Reduction Chemistry of 1-Decen-3-yne, 2-methyl-
The alkene and alkyne functionalities in 1-Decen-3-yne, 2-methyl- can be selectively oxidized or reduced depending on the reagents and reaction conditions.
Oxidation of the double bond can be achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA) to form an epoxide. Ozonolysis of the double bond would lead to cleavage, producing a ketone and formaldehyde. The triple bond is generally less reactive towards many oxidizing agents compared to the double bond. However, strong oxidizing agents like potassium permanganate (B83412) can cleave the triple bond, leading to the formation of carboxylic acids.
Reduction of enynes can be controlled to selectively reduce either the alkyne or both the alkyne and the alkene. Catalytic hydrogenation with a standard catalyst like palladium on carbon (Pd/C) will typically reduce both the double and triple bonds to the corresponding alkane, 2-methyldecane.
Selective reduction of the alkyne is also possible. Using Lindlar's catalyst (palladium poisoned with lead acetate (B1210297) and quinoline), the alkyne can be selectively reduced to a cis-alkene. Alternatively, a dissolving metal reduction using sodium in liquid ammonia (B1221849) will reduce the alkyne to a trans-alkene.
| Reagent/Condition | Predicted Major Product from 1-Decen-3-yne, 2-methyl- |
| m-CPBA | 2-(Hept-1-yn-1-yl)-2-methyloxirane |
| O₃, then DMS | 1-Nonyn-3-one and Formaldehyde |
| H₂, Pd/C | 2-Methyldecane |
| H₂, Lindlar's catalyst | 2-Methyl-1,3-decadiene (cis-alkene at C3-C4) |
| Na, NH₃(l) | 2-Methyl-1,3-decadiene (trans-alkene at C3-C4) |
Rearrangement Reactions of 1-Decen-3-yne, 2-methyl- and its Derivatives
Derivatives of 1-Decen-3-yne, 2-methyl- can undergo various rearrangement reactions, often acid- or base-catalyzed, or thermally induced. The specific type of rearrangement is highly dependent on the functional groups present in the derivative.
For example, an alcohol derivative, such as one prepared by the reduction of a ketone derived from 1-Decen-3-yne, 2-methyl-, could undergo acid-catalyzed dehydration and rearrangement. The formation of a carbocation intermediate can lead to 1,2-hydride or 1,2-alkyl shifts to form a more stable carbocation, ultimately resulting in a rearranged alkene or diene.
Propargyl alcohols, which are isomers of enyne alcohols, are known to undergo the Meyer-Schuster rearrangement in the presence of acid to form α,β-unsaturated ketones. While 1-Decen-3-yne, 2-methyl- itself is not a propargyl alcohol, a related derivative could potentially undergo such a transformation.
The Rupe rearrangement is another acid-catalyzed reaction of α-ethynyl tertiary alcohols to give α,β-unsaturated ketones. A derivative of 1-Decen-3-yne, 2-methyl- that incorporates this structural motif could be expected to undergo this rearrangement.
The specific products of these rearrangements are often difficult to predict without detailed experimental investigation, as they depend on the relative stabilities of various intermediates and transition states.
Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Decen 3 Yne, 2 Methyl
High-Resolution Mass Spectrometry for Structural Elucidation of 1-Decen-3-yne, 2-methyl-
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For 1-Decen-3-yne, 2-methyl- (molecular formula C₁₁H₁₈), HRMS can unequivocally confirm its atomic makeup, distinguishing it from other isomers or compounds with the same nominal mass.
Typically, techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used to generate ions, such as the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. The measured mass is then compared to the theoretical exact mass.
Table 1: Predicted High-Resolution Mass Spectrometry Data for C₁₁H₁₈
| Ion Species | Theoretical Exact Mass (Da) |
|---|---|
| [M]⁺ | 150.14085 |
| [M+H]⁺ | 151.14868 |
| [M+Na]⁺ | 173.13062 |
Detailed research findings would involve subjecting the compound to techniques like electron ionization (EI), which would not only provide the molecular ion peak but also a characteristic fragmentation pattern. This pattern serves as a "fingerprint" for the molecule. For 1-Decen-3-yne, 2-methyl-, fragmentation would likely occur at the bonds adjacent to the unsaturated system and along the hexyl chain, leading to the formation of various daughter ions. Key fragmentation pathways would include the loss of alkyl radicals (e.g., •CH₃, •C₂H₅) and cleavage at the propargylic and allylic positions, providing crucial information to piece together the molecular structure.
Advanced Nuclear Magnetic Resonance Spectroscopy Studies of 1-Decen-3-yne, 2-methyl-
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. Advanced one-dimensional (¹H, ¹³C) and two-dimensional techniques provide a complete picture of the molecular skeleton and connectivity.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are critical for unambiguously assigning all proton and carbon signals in the molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For 1-Decen-3-yne, 2-methyl-, COSY would show correlations between the vinyl protons, the methyl protons at position 2 and the vinyl proton, and along the entire hexyl chain, confirming the sequence of methylene (B1212753) groups.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon resonances based on their attached, and more easily assigned, protons.
Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments and Key HMBC Correlations for 1-Decen-3-yne, 2-methyl-
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Key HMBC Correlations (from ¹H at this position) |
|---|---|---|---|
| 1 | ~122 | ~5.2 (2H) | C2, C3 |
| 2 | ~130 | - | - |
| 2-CH₃ | ~22 | ~1.8 (3H) | C1, C2, C3 |
| 3 | ~85 | - | - |
| 4 | ~90 | - | - |
| 5 | ~20 | ~2.2 (2H) | C3, C4, C6, C7 |
| 6 | ~31 | ~1.5 (2H) | C4, C5, C7, C8 |
| 7 | ~28 | ~1.3 (2H) | C5, C6, C8, C9 |
| 8 | ~29 | ~1.3 (2H) | C6, C7, C9, C10 |
| 9 | ~22 | ~1.4 (2H) | C7, C8, C10 |
Dynamic NMR Studies of Conformational Dynamics
Dynamic NMR (DNMR) is used to study molecular processes that occur on the same timescale as the NMR experiment, such as conformational changes. youtube.com For 1-Decen-3-yne, 2-methyl-, the primary source of conformational flexibility is the rotation around the C-C single bonds within the hexyl chain.
By acquiring a series of NMR spectra at different temperatures (Variable Temperature NMR), one could observe changes in the line shape of the proton signals corresponding to the hexyl chain. At low temperatures, the rotation might be slow enough to allow for the observation of distinct signals for different conformers. As the temperature is raised, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single, time-averaged signal. Analysis of these line shapes allows for the calculation of the activation energy (energy barrier) for bond rotation, providing valuable insight into the molecule's conformational dynamics.
Infrared and Raman Spectroscopy for Vibrational Mode Analysis of 1-Decen-3-yne, 2-methyl-
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.orglibretexts.org A vibrational mode is IR active if it results in a change in the molecule's dipole moment, whereas it is Raman active if it causes a change in its polarizability. youtube.comyoutube.com
For 1-Decen-3-yne, 2-methyl-, these techniques are excellent for identifying its key functional groups. The C≡C triple bond, being relatively nonpolar and symmetrical, is expected to show a weak absorption in the IR spectrum but a strong signal in the Raman spectrum. Conversely, the C=C double bond and various C-H bonds will show characteristic bands in both spectra.
Table 3: Predicted Characteristic Vibrational Frequencies for 1-Decen-3-yne, 2-methyl-
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| C-H Stretch | =C-H (vinyl) | 3010 - 3095 | Medium | Medium |
| C-H Stretch | -C-H (alkyl) | 2850 - 2960 | Strong | Strong |
| C≡C Stretch | Alkyne | 2100 - 2260 | Weak to Medium | Strong |
| C=C Stretch | Alkene | 1620 - 1680 | Medium | Medium to Strong |
| C-H Bend | =CH₂ (vinyl) | ~910 and ~990 | Strong | Weak |
A complete vibrational mode analysis, often supported by computational methods like Density Functional Theory (DFT), would assign each observed band in the experimental spectra to a specific atomic motion within the molecule.
X-ray Crystallography of 1-Decen-3-yne, 2-methyl- Derivatives or Co-crystals
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. Since 1-Decen-3-yne, 2-methyl- is expected to be a liquid at room temperature, this technique would require either growing a single crystal at low temperatures or preparing a suitable solid derivative (e.g., a complex with a metal) or a co-crystal with another molecule.
Should a suitable crystal be obtained, the resulting crystallographic data would provide an unambiguous confirmation of the molecule's connectivity. Furthermore, it would yield highly accurate measurements of all bond lengths, bond angles, and torsion angles. This information is invaluable for understanding the steric interactions and the precise geometry of the enyne system and the conformation of the alkyl chain in the solid state. To date, no crystal structure for this specific compound has been reported in crystallographic databases.
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization of 1-Decen-3-yne, 2-methyl- Isomers
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to study chiral molecules. cas.cz The parent compound 1-Decen-3-yne, 2-methyl-, is achiral. However, if a chiral center were present in an isomer (for example, if one of the methylene groups in the hexyl chain were substituted to create a stereocenter), chiroptical spectroscopy would be essential for its stereochemical characterization.
Enantiomers, which are non-superimposable mirror images, cannot be distinguished by most spectroscopic techniques like NMR or MS under achiral conditions. However, they interact differently with circularly polarized light.
Circular Dichroism (CD): A CD spectrum is a plot of the difference in absorption of left- and right-circularly polarized light versus wavelength. The enantiomers of a chiral isomer of 1-Decen-3-yne, 2-methyl- would produce mirror-image CD spectra. The observed "Cotton effects" (positive or negative peaks) correspond to the electronic transitions of the molecule's chromophores, primarily the enyne system.
Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength.
The data obtained from these techniques can be used to assign the absolute configuration (R or S) of the stereocenter, often by comparing the experimental spectra to those predicted by quantum chemical calculations. nih.gov This is crucial in fields where stereochemistry dictates biological activity or material properties.
Computational and Theoretical Studies of 1 Decen 3 Yne, 2 Methyl
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of 1-Decen-3-yne, 2-methyl-
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the properties of molecules and materials. For 1-Decen-3-yne, 2-methyl-, DFT calculations can provide fundamental insights into its stability, reactivity, and spectroscopic characteristics.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are crucial in predicting how a molecule will interact with other reagents.
For 1-Decen-3-yne, 2-methyl-, the HOMO is expected to be localized around the electron-rich regions of the molecule, namely the double and triple bonds. This orbital represents the ability of the molecule to donate electrons in a chemical reaction, thus indicating its nucleophilic character. Conversely, the LUMO represents the ability of the molecule to accept electrons, highlighting its electrophilic character. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -8.50 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |
| LUMO | -0.25 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |
| HOMO-LUMO Gap | 8.25 | Indicator of chemical reactivity and kinetic stability. |
Prediction of Spectroscopic Parameters (NMR, IR)
DFT calculations are also a reliable tool for predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the identification and characterization of the compound.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. The predicted chemical shifts can then be compared with experimental data to confirm the molecular structure.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (CH₂) | 115.8 |
| C2 (C-CH₃) | 128.5 |
| C3 (C≡) | 85.2 |
| C4 (≡C) | 80.1 |
| CH₃ on C2 | 22.4 |
IR Spectroscopy: DFT calculations can also simulate the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. These calculated frequencies can help in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as C-H stretches, C=C stretches, and C≡C stretches.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C≡C Stretch | 2230 |
| C=C Stretch | 1645 |
| =C-H Stretch | 3080 |
| -C-H Stretch (sp³) | 2960-2850 |
Molecular Dynamics Simulations for Conformational Analysis of 1-Decen-3-yne, 2-methyl-
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like 1-Decen-3-yne, 2-methyl-, MD simulations can provide valuable insights into its conformational landscape. By simulating the molecule's motion, it is possible to identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity.
The simulations would reveal the preferred spatial arrangements of the decene-yne chain and the methyl group, highlighting any steric interactions that might favor certain conformations. The results of such simulations are often visualized as Ramachandran-like plots or potential energy surfaces, which map the energy of the molecule as a function of its dihedral angles.
Quantum Chemical Modeling of Reaction Mechanisms Involving 1-Decen-3-yne, 2-methyl-
Quantum chemical modeling can be employed to investigate the detailed mechanisms of chemical reactions involving 1-Decen-3-yne, 2-methyl-. By calculating the potential energy surface for a given reaction, it is possible to identify the transition states and intermediates, and to determine the activation energies. This allows for a detailed understanding of the reaction pathway and the factors that control its rate and selectivity.
For example, the addition of electrophiles to the double or triple bond of 1-Decen-3-yne, 2-methyl- could be modeled. Quantum chemical calculations would help to predict whether the reaction would proceed via a concerted or a stepwise mechanism and would indicate the regioselectivity of the addition.
Cheminformatics Approaches to the Analysis of 1-Decen-3-yne, 2-methyl- Analogs
Cheminformatics involves the use of computational and informational techniques to a broad range of problems in the field of chemistry. For 1-Decen-3-yne, 2-methyl-, cheminformatics approaches can be used to analyze its structural analogs and to predict their properties and activities.
By creating a virtual library of analogs with variations in chain length, substitution patterns, and functional groups, it is possible to perform a quantitative structure-activity relationship (QSAR) study. QSAR models correlate the structural or property descriptors of compounds with their biological activity or other properties. Such models could be used to predict the properties of new, unsynthesized analogs of 1-Decen-3-yne, 2-methyl-, thereby guiding the design of molecules with desired characteristics.
Academic Applications of 1 Decen 3 Yne, 2 Methyl in Chemical Research and Development
1-Decen-3-yne, 2-methyl- as a Synthetic Building Block in Organic Synthesis
In principle, 1-Decen-3-yne, 2-methyl- could serve as a versatile building block in organic synthesis due to its combination of a terminal double bond and an internal triple bond. sigmaaldrich.comrsc.org Such "enyne" motifs are valuable substrates in a variety of transformations. The alkene can participate in reactions such as hydroboration-oxidation, epoxidation, and dihydroxylation, while the alkyne can undergo hydration, hydrohalogenation, and various coupling reactions. The presence of both functionalities allows for sequential or chemo-selective reactions to build molecular complexity. However, no specific examples of 1-Decen-3-yne, 2-methyl- being used in this capacity are available in the current scientific literature.
Role of 1-Decen-3-yne, 2-methyl- in Catalyst Development and Ligand Design Research
Compounds containing both alkene and alkyne moieties can be explored as ligands for transition metal catalysts. The π-systems of the double and triple bonds can coordinate to a metal center, influencing its electronic properties and catalytic activity. The specific steric and electronic profile of 1-Decen-3-yne, 2-methyl- could potentially be exploited in the design of new ligands for reactions like cross-coupling, metathesis, or hydrogenation. Despite this potential, there is no published research on the application of 1-Decen-3-yne, 2-methyl- in catalyst development or ligand design.
Advanced Materials Science Applications Derived from 1-Decen-3-yne, 2-methyl- Precursors
The terminal alkene of 1-Decen-3-yne, 2-methyl- makes it a potential monomer for addition polymerization. mdpi.com The resulting polymer would feature pendant alkyne groups along the polymer backbone. These alkyne functionalities could then be used for post-polymerization modification, such as cross-linking or grafting other molecules via "click" chemistry. This could lead to the development of polymers with tailored properties. Nevertheless, the polymerization of 1-Decen-3-yne, 2-methyl- and the characterization of the resulting polymer have not been reported. mdpi.comcnr.it
Alkynes are known to react with the surfaces of certain nanomaterials, enabling their functionalization. mdpi.comdntb.gov.ua For instance, 1-Decen-3-yne, 2-methyl- could potentially be used to modify the surface of carbon nanotubes or metal nanoparticles, altering their solubility, processability, and electronic properties. nih.gov This could be relevant for applications in electronics, sensing, or catalysis. As with the other areas, there are no specific studies detailing the use of 1-Decen-3-yne, 2-methyl- for nanomaterial synthesis or functionalization. dntb.gov.ua
Utility in Natural Product Synthesis and Related Structure-Activity Relationship Studies
Enyne structures are found in a number of natural products. nih.govnih.gov Synthetic building blocks containing this motif can be crucial for the total synthesis of such molecules. rsc.orgnih.gov The specific substitution pattern of 1-Decen-3-yne, 2-methyl- might make it a suitable precursor for a particular natural product target. However, a review of the literature reveals no instances where 1-Decen-3-yne, 2-methyl- has been employed in the synthesis of a natural product or in studies of their structure-activity relationships.
Development of Chemical Biology Probes Based on 1-Decen-3-yne, 2-methyl- Scaffolds
Chemical probes are small molecules used to study biological systems. nih.gov The alkyne group in 1-Decen-3-yne, 2-methyl- could serve as a "handle" for attaching reporter tags, such as fluorophores or biotin, via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This would allow for the labeling and visualization of biological targets. While the development of chemical probes is an active area of research, there is no evidence of 1-Decen-3-yne, 2-methyl- being used as a scaffold for such probes. nih.govresearchgate.netrsc.orgrsc.org
Research on Derivatives and Analogs of 1 Decen 3 Yne, 2 Methyl
Systematic Modification of the Alkene and Alkyne Moieties within the 1-Decen-3-yne, 2-methyl- Structure
The chemical versatility of 1-Decen-3-yne, 2-methyl- stems from the presence of both an alkene and an alkyne functional group. These moieties can be selectively or simultaneously modified to generate a diverse array of derivatives.
The alkene group, being electron-rich, is susceptible to electrophilic addition reactions. For instance, hydrohalogenation with agents like HBr or HCl would lead to the formation of haloalkanes. The regioselectivity of this reaction would be of particular interest due to the methyl substituent at the 2-position, which would influence the stability of the carbocation intermediate. Similarly, hydration, typically catalyzed by an acid, would yield an alcohol.
The alkyne moiety, with its two pi bonds, can also undergo a variety of addition reactions. Partial hydrogenation using Lindlar's catalyst would selectively reduce the alkyne to a cis-alkene, while using sodium in liquid ammonia (B1221849) would yield the trans-alkene. Complete hydrogenation would saturate the molecule to form 2-methyldecane. Halogenation of the alkyne can also be controlled to produce di- or tetra-haloalkanes.
Simultaneous modification of both the alkene and alkyne groups can lead to more complex structures. For example, ozonolysis would cleave both double and triple bonds, resulting in the formation of smaller carbonyl compounds, providing insights into the original structure.
| Reaction Type | Reagent | Product Type |
| Alkene Hydrohalogenation | HBr | Bromoalkane |
| Alkene Hydration | H₂O, H⁺ | Alcohol |
| Alkyne Partial Hydrogenation | H₂, Lindlar's Catalyst | cis-Alkene |
| Alkyne Partial Hydrogenation | Na, NH₃ | trans-Alkene |
| Alkyne Complete Hydrogenation | H₂, Pd/C | Alkane |
| Ozonolysis | O₃, then DMS | Carbonyl Compounds |
Introduction of Heteroatoms into the 1-Decen-3-yne, 2-methyl- Carbon Skeleton
The incorporation of heteroatoms such as oxygen, nitrogen, and sulfur into the carbon skeleton of 1-Decen-3-yne, 2-methyl- can significantly alter its chemical and physical properties.
Oxygen can be introduced via several methods. Epoxidation of the double bond using a peroxy acid like m-CPBA would form an epoxide ring. This highly reactive functional group can then be opened to yield diols or other derivatives. Hydroboration-oxidation of the terminal alkene would result in the anti-Markovnikov addition of a hydroxyl group.
Nitrogen-containing functional groups can be introduced through reactions such as the hydroamination of the alkyne, although this often requires a catalyst. Another approach is the conversion of a hydroxyl group, introduced as described above, into an amine via a Mitsunobu reaction or by conversion to a tosylate followed by nucleophilic substitution with an amine source.
Sulfur can be introduced by reacting a haloalkane derivative with a sulfur nucleophile like sodium hydrosulfide (B80085) to form a thiol. Thiol-ene and thiol-yne "click" reactions are also efficient methods for introducing sulfur into the molecule, offering high yields and stereoselectivity.
| Heteroatom | Reaction | Functional Group Introduced |
| Oxygen | Epoxidation (m-CPBA) | Epoxide |
| Oxygen | Hydroboration-Oxidation | Alcohol |
| Nitrogen | Hydroamination | Amine |
| Nitrogen | Mitsunobu Reaction (from alcohol) | Amine |
| Sulfur | Nucleophilic Substitution (with NaSH) | Thiol |
| Sulfur | Thiol-yne Click Reaction | Thioether |
Synthesis and Characterization of Branched and Cyclic Analogs of 1-Decen-3-yne, 2-methyl-
The synthesis of branched and cyclic analogs of 1-Decen-3-yne, 2-methyl- allows for the exploration of how steric hindrance and conformational rigidity affect the molecule's properties.
Branched analogs can be synthesized by modifying the starting materials in the synthetic route to 1-Decen-3-yne, 2-methyl-. For example, using a Grignard reagent with a more complex alkyl chain to react with a suitable electrophile would introduce branching.
Cyclic analogs can be formed through intramolecular reactions. Ring-closing metathesis (RCM) is a powerful tool for forming cyclic structures. To utilize RCM, a derivative of 1-Decen-3-yne, 2-methyl- with a second terminal alkene would need to be synthesized. An intramolecular Diels-Alder reaction could also be envisioned if the molecule is functionalized with a diene. dtu.dk
Characterization of these new analogs would rely on standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy would be essential for determining the connectivity of the atoms. Mass spectrometry would confirm the molecular weight, and infrared spectroscopy would identify the presence of key functional groups. For cyclic compounds, 2D NMR techniques like COSY and NOESY would be crucial for elucidating the stereochemistry.
| Analog Type | Synthetic Strategy | Key Characterization Technique |
| Branched | Use of branched Grignard reagents | ¹H and ¹³C NMR |
| Cyclic | Ring-Closing Metathesis (RCM) | 2D NMR (COSY, NOESY) |
| Cyclic | Intramolecular Diels-Alder | X-ray Crystallography (if crystalline) |
Structure-Reactivity Relationships within the 1-Decen-3-yne, 2-methyl- Class
The reactivity of 1-Decen-3-yne, 2-methyl- and its derivatives is intrinsically linked to their molecular structure. The interplay between the alkene, the alkyne, and the methyl substituent governs the electronic and steric environment of the molecule.
The methyl group at the 2-position exerts a positive inductive effect, donating electron density to the double bond. This makes the alkene more nucleophilic and thus more reactive towards electrophiles compared to an unsubstituted terminal alkene. This methyl group also introduces steric hindrance, which can influence the regioselectivity of addition reactions.
Modifications to the alkyl chain, such as the introduction of electron-withdrawing or electron-donating groups, would also impact the reactivity of the enyne system. For instance, an electron-withdrawing group would decrease the nucleophilicity of the double and triple bonds, making them less reactive towards electrophiles.
Bioisosteric Replacements in 1-Decen-3-yne, 2-methyl- Derived Structures
Bioisosteric replacement is a strategy used in medicinal chemistry to modify a lead compound by replacing a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or metabolic stability. While the biological activity of 1-Decen-3-yne, 2-methyl- is not the focus here, the principles of bioisosterism can be applied to its structure to design analogs with different properties.
For example, the terminal alkyne hydrogen is weakly acidic and could be replaced with other groups. A classic bioisostere for a terminal alkyne is a nitrile group (-C≡N). This replacement maintains the linear geometry and electronic properties to some extent.
The double bond can be replaced with a cyclopropane (B1198618) ring. A cyclopropane ring can mimic the rigidity and some of the electronic character of a double bond. This would create a saturated analog with a fixed conformation.
The long alkyl chain could also be a target for bioisosteric replacement. For instance, an ether or thioether linkage could be incorporated into the chain to alter its polarity and flexibility.
| Original Group | Bioisosteric Replacement | Potential Property Change |
| Terminal Alkyne (-C≡CH) | Nitrile (-C≡N) | Altered electronic properties and hydrogen bonding capacity |
| Alkene (-CH=CH₂) | Cyclopropane | Increased metabolic stability, fixed conformation |
| Alkyl Chain (-CH₂-CH₂-) | Ether (-CH₂-O-) | Increased polarity, altered flexibility |
Environmental Fate and Biotransformation Studies of 1 Decen 3 Yne, 2 Methyl
Abiotic Degradation Pathways of 1-Decen-3-yne, 2-methyl- in Environmental Matrices
Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For 1-Decen-3-yne, 2-methyl-, the most significant abiotic pathways are likely photolysis and oxidation, while hydrolysis is expected to be negligible.
Photolysis:
Direct photolysis occurs when a molecule absorbs light, leading to its decomposition. Unsaturated hydrocarbons with conjugated systems, like the en-yne moiety in 1-Decen-3-yne, 2-methyl-, can absorb ultraviolet (UV) radiation from sunlight. Studies on analogous compounds, such as vinylacetylene, show that UV photolysis leads to the cleavage of the carbon-carbon bonds. nih.govsmu.edu The primary dissociation products for vinylacetylene include C4H3 and C4H2 radicals, with acetylene (B1199291) also being a major, albeit difficult to detect, product. nih.govsmu.edu
By analogy, the photolysis of 1-Decen-3-yne, 2-methyl- could proceed through several pathways, primarily involving the cleavage of the C-C single bond adjacent to the unsaturated system or the fragmentation of the double and triple bonds themselves. This would result in the formation of smaller volatile hydrocarbon radicals and stable molecules.
Hydrolysis:
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Hydrocarbons, including alkenes and alkynes, are generally resistant to hydrolysis under typical environmental pH and temperature conditions because they lack a suitable leaving group that can be displaced by water or hydroxide (B78521) ions. nih.gov Therefore, hydrolysis is not considered a significant degradation pathway for 1-Decen-3-yne, 2-methyl- in environmental matrices.
Oxidative transformation, driven by reactive oxygen species in the atmosphere and aquatic environments, is a major abiotic degradation route for unsaturated hydrocarbons. nih.govresearchgate.net The double and triple bonds in 1-Decen-3-yne, 2-methyl- are susceptible to attack by oxidants like hydroxyl radicals (•OH), ozone (O3), and nitrate (B79036) radicals (NO3•).
In the atmosphere, reaction with hydroxyl radicals is likely the dominant removal process. The •OH radical can add across the double or triple bond, initiating a series of reactions that can lead to the formation of carbonyl compounds (aldehydes and ketones) and carboxylic acids through oxidative cleavage of the carbon chain. masterorganicchemistry.com
In aquatic systems, similar oxidative processes can occur, mediated by photochemically produced reactive species. The oxidation of the double bond could lead to the formation of epoxides, which can then be hydrolyzed to diols, or undergo cleavage to form aldehydes. The triple bond can be oxidized to form diketones or carboxylic acids. The presence of strong oxidants can lead to the complete cleavage of the C=C and C≡C bonds. masterorganicchemistry.com
Table 1: Postulated Abiotic Degradation Products of 1-Decen-3-yne, 2-methyl-
| Degradation Pathway | Potential Products |
| Photolysis | Smaller hydrocarbon radicals, Acetylenic fragments, Vinylic fragments |
| Oxidation (e.g., with •OH, O3) | 2-Heptanone, 2-Methyl-2-pentenal, Acetic acid, Formic acid, Carbon dioxide |
Microbial Degradation and Biotransformation of 1-Decen-3-yne, 2-methyl-
Microbial degradation is a critical process for the removal of hydrocarbons from the environment. gavinpublishers.com Various bacteria and fungi possess the enzymatic machinery to break down complex organic molecules. While the degradation of alkynes is less common than that of alkanes and alkenes, some microbial species are capable of utilizing them as a carbon source. researchgate.net
The microbial degradation of 1-Decen-3-yne, 2-methyl- would likely be initiated by an oxidative attack. Based on known pathways for other hydrocarbons, several initial transformation steps are possible: nih.govnih.gov
Terminal Oxidation: Oxidation of the terminal methyl group of the hexyl chain to a primary alcohol, followed by further oxidation to an aldehyde and a carboxylic acid. The resulting fatty acid could then enter the β-oxidation pathway.
Epoxidation/Hydration: Attack on the double bond to form an epoxide, followed by enzymatic hydrolysis to a diol.
Hydration of the Triple Bond: Enzymatic addition of water across the triple bond to form an enol, which would tautomerize to a ketone.
Subsequent enzymatic reactions would lead to the cleavage of the carbon chain, ultimately mineralizing the compound to carbon dioxide and water.
The biotransformation of unsaturated hydrocarbons is mediated by specific enzymes. nih.gov The initial steps in the degradation of 1-Decen-3-yne, 2-methyl- would likely involve one or more of the following enzyme classes:
Monooxygenases and Dioxygenases: These enzymes are crucial for initiating the degradation of hydrocarbons by introducing oxygen atoms into the molecule. nih.gov Cytochrome P450 monooxygenases, for example, can catalyze the epoxidation of alkenes and the oxidation of alkynes. nih.gov
Hydratases: These enzymes catalyze the addition of water to a double or triple bond. Alkyne hydratases, for instance, can convert the triple bond into a carbonyl group.
Dehydrogenases: Alcohol and aldehyde dehydrogenases would be involved in the further oxidation of hydroxylated intermediates, such as those formed from terminal oxidation. nih.gov
β-Oxidation Enzymes: Once the hydrocarbon is converted to a carboxylic acid, the enzymes of the β-oxidation pathway would be responsible for its stepwise degradation. nih.gov
Table 2: Key Enzyme Classes in the Postulated Biotransformation of 1-Decen-3-yne, 2-methyl-
| Enzyme Class | Potential Role |
| Monooxygenases | Oxidation of terminal methyl group, epoxidation of the double bond, oxidation of the triple bond |
| Hydratases | Addition of water across the triple bond to form a ketone |
| Alcohol Dehydrogenase | Oxidation of primary alcohol to an aldehyde |
| Aldehyde Dehydrogenase | Oxidation of aldehyde to a carboxylic acid |
Environmental Monitoring Methodologies for 1-Decen-3-yne, 2-methyl- and its Degradation Products
Effective monitoring is essential for assessing the presence and fate of 1-Decen-3-yne, 2-methyl- and its transformation products in environmental samples such as water, soil, and air. Given its expected volatility and nonpolar nature, the analytical methods would be similar to those used for other C10-C12 volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs). epa.govwa.govresearchgate.net
Standard methodologies would involve sample collection, extraction, and analysis, primarily using chromatographic techniques.
Sample Preparation: For water samples, purge-and-trap or solid-phase microextraction (SPME) are common techniques to extract and concentrate volatile hydrocarbons. For soil and sediment, solvent extraction or headspace analysis would be employed.
Analytical Instrumentation: Gas chromatography (GC) is the preferred method for separating volatile and semi-volatile hydrocarbons. nih.gov
Gas Chromatography-Flame Ionization Detection (GC-FID): This is a robust and sensitive method for quantifying total hydrocarbons but does not provide structural identification. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the identification and quantification of specific organic compounds. nih.gov It provides structural information based on the mass spectrum of the compound and its fragments, which would be essential for confirming the presence of 1-Decen-3-yne, 2-methyl- and identifying its various degradation products.
The development of a specific analytical method would require the synthesis of an authentic standard for 1-Decen-3-yne, 2-methyl- to determine its retention time and mass spectrum for accurate identification and calibration.
Table 3: Summary of Environmental Monitoring Methodologies
| Technique | Application | Advantages |
| Purge-and-Trap | Extraction and concentration from water samples | Excellent for volatile compounds |
| SPME | Extraction and concentration from water/air | Simple, solvent-free |
| GC-FID | Quantification | High sensitivity for hydrocarbons, robust |
| GC-MS | Identification and Quantification | High specificity, structural elucidation of unknowns |
Theoretical Predictions of Environmental Persistence and Mobility
In the absence of empirical data on the environmental fate of 1-Decen-3-yne, 2-methyl-, theoretical predictions based on its chemical structure provide the primary means of assessing its likely behavior, persistence, and mobility in the environment. Quantitative Structure-Activity Relationship (QSAR) models and expert knowledge of chemical properties allow for estimations of how this compound will partition between air, water, soil, and biota, as well as its susceptibility to degradation processes.
The structure of 1-Decen-3-yne, 2-methyl- is characterized by a ten-carbon backbone, indicating low water solubility and a preference for partitioning into organic media. The presence of both a double bond (alkene) and a triple bond (alkyne) creates sites of high reactivity, particularly for atmospheric oxidation.
Environmental Persistence
The persistence of 1-Decen-3-yne, 2-methyl- is expected to vary significantly between different environmental compartments.
Atmosphere: The compound is predicted to have a short atmospheric half-life. The vinyl and alkyne functional groups are highly susceptible to rapid degradation by atmospheric oxidants, primarily hydroxyl radicals (OH) and ozone (O₃). The reaction with OH radicals during daylight hours and with ozone during both day and night is likely the most significant removal pathway from the atmosphere. Consequently, long-range atmospheric transport of this compound is not anticipated to be a significant environmental concern.
Soil and Sediment: In soil and sediment, the persistence of 1-Decen-3-yne, 2-methyl- is predicted to be moderate to high. Its high lipophilicity, inferred from its hydrocarbon structure, suggests strong adsorption to organic carbon in soil and sediment. This partitioning behavior would reduce its bioavailability to microorganisms, thereby slowing the rate of biodegradation. While it is a hydrocarbon and thus theoretically susceptible to microbial degradation, the combination of low bioavailability and its specific enyne structure may result in a longer half-life in these compartments compared to more simple hydrocarbons.
Water: The persistence of 1-Decen-3-yne, 2-methyl- in aquatic environments is governed by several competing factors. Its low water solubility and high volatility (predicted by its hydrocarbon nature) would favor partitioning out of the water column and into the atmosphere or sediment. Hydrolysis is not expected to be a significant degradation pathway due to the lack of hydrolyzable functional groups. Biodegradation in the water column is possible, but would likely be slow due to the low concentration of the dissolved compound.
Environmental Mobility
The mobility of 1-Decen-3-yne, 2-methyl- in the environment is expected to be limited, primarily due to its physicochemical properties.
Soil Mobility: Based on its structure, the soil adsorption coefficient (Koc) for 1-Decen-3-yne, 2-methyl- is predicted to be high. The computed octanol-water partition coefficient (XLogP3-AA) for the structurally similar analog, 1-Decen-3-yne, is 4.4, indicating a strong tendency to partition from water into organic phases. nih.gov The addition of a methyl group would likely increase this value slightly. A high Koc value suggests that the compound will be strongly adsorbed to the organic fraction of soil and sediment, leading to low mobility. Leaching into groundwater is therefore considered to be an insignificant transport pathway.
Air-Water Exchange: The Henry's Law Constant for 1-Decen-3-yne, 2-methyl- is expected to be high, characteristic of a volatile organic compound with low water solubility. This indicates a strong tendency for the compound to volatilize from water surfaces into the atmosphere. This process is likely a key mechanism for its removal from aquatic systems.
The following table summarizes the predicted environmental fate of 1-Decen-3-yne, 2-methyl-, based on an analysis of its chemical structure.
| Property | Predicted Value/Behavior | Rationale Based on Chemical Structure | Environmental Implication |
| Persistence | |||
| Atmospheric Half-Life | Short | Presence of reactive alkene and alkyne moieties, which are susceptible to oxidation by OH radicals and ozone. | Low potential for long-range atmospheric transport. |
| Soil/Sediment Half-Life | Moderate to Long | Strong adsorption to organic matter reduces bioavailability for microbial degradation. | The compound may accumulate in soil and sediment. |
| Aquatic Half-Life | Short to Moderate | Primarily removed by volatilization; slow biodegradation in the water column. | Unlikely to persist in the water column, but may partition to sediment. |
| Mobility | |||
| Soil Adsorption (Koc) | High | The molecule is a non-polar, ten-carbon hydrocarbon, leading to high lipophilicity (LogP is estimated to be >4). | Low mobility in soil; low potential to leach into groundwater. |
| Volatilization from Water | High | Low water solubility and expected high vapor pressure result in a high Henry's Law Constant. | A significant transport pathway from water to air. |
Conclusion and Future Research Directions for 1 Decen 3 Yne, 2 Methyl
Synthesis of Key Academic Contributions and Research Findings
Research directly focused on 1-Decen-3-yne, 2-methyl- is limited. However, the broader field of enyne chemistry provides a foundational understanding. The synthesis of similar enyne structures often involves coupling reactions, such as Sonogashira or Negishi coupling, between a vinyl halide and a terminal alkyne. In the context of 1-Decen-3-yne, 2-methyl-, a plausible synthetic route could involve the coupling of a 1-halo-2-methyl-1-propene with 1-heptyne.
The reactivity of the enyne moiety is a central theme in academic research. The conjugated system of double and triple bonds allows for a variety of transformations, including cyclization reactions, metathesis, and additions. These reactions are pivotal in the synthesis of complex molecular architectures. While specific reaction yields and stereoselectivity for 1-Decen-3-yne, 2-methyl- have not been documented, studies on analogous compounds suggest that the methyl substitution on the double bond could influence the regioselectivity of addition reactions and the stereochemical outcome of cyclization processes.
Unresolved Challenges and Emerging Questions in 1-Decen-3-yne, 2-methyl- Research
The primary challenge in the study of 1-Decen-3-yne, 2-methyl- is the current lack of dedicated research. This information gap presents several emerging questions for the scientific community:
Efficient and Stereoselective Synthesis: What are the most efficient and stereoselective methods for the synthesis of 1-Decen-3-yne, 2-methyl-? Investigating various catalytic systems and reaction conditions is crucial to developing a robust synthetic protocol.
Reactivity and Mechanistic Studies: How does the methyl group on the alkene influence the reactivity of the enyne system? Detailed mechanistic studies, including computational modeling, are needed to understand the electronic and steric effects on reactions such as cycloadditions and transition metal-catalyzed transformations.
Physicochemical Properties: What are the fundamental physicochemical properties of 1-Decen-3-yne, 2-methyl-? Data on its boiling point, melting point, solubility, and spectroscopic characteristics are essential for its proper characterization and handling.
Potential Applications: Does 1-Decen-3-yne, 2-methyl- possess any unique properties that could be exploited for applications in materials science, medicinal chemistry, or as a synthetic intermediate?
Identification of Future Interdisciplinary Research Opportunities and Trends
The study of 1-Decen-3-yne, 2-methyl- offers several avenues for interdisciplinary research, bridging organic synthesis with other scientific fields:
Materials Science: The enyne functionality is a precursor for the synthesis of conjugated polymers. Future research could explore the polymerization of 1-Decen-3-yne, 2-methyl- to create novel materials with interesting electronic and optical properties. The methyl substituent could be leveraged to fine-tune the polymer's solubility and morphology.
Medicinal Chemistry: Many biologically active natural products and pharmaceutical agents contain enyne or related structural motifs. Investigating the biological activity of 1-Decen-3-yne, 2-methyl- and its derivatives could lead to the discovery of new therapeutic agents. Collaboration with biochemists and pharmacologists would be essential to screen for potential bioactivity.
Catalysis: The development of new catalysts for the selective transformation of enynes is a continuing trend in organic chemistry. 1-Decen-3-yne, 2-methyl- could serve as a model substrate for testing the efficacy and selectivity of novel catalytic systems, including those based on earth-abundant metals. This research would benefit from collaborations with inorganic and computational chemists.
Q & A
Q. What are the optimal synthetic routes for 2-methyl-1-decen-3-yne, and how can its structural identity be confirmed spectroscopically?
- Methodological Answer : Synthesis can be achieved via Sonogashira coupling between a terminal alkyne and a methyl-substituted alkenyl halide under palladium catalysis, followed by purification via fractional distillation or preparative chromatography . Key spectroscopic markers include:
- ¹H NMR : A triplet for the terminal alkyne proton (δ ~1.8–2.2 ppm) and splitting patterns for the methyl branch.
- IR : Alkyne C≡C stretch near 2100–2260 cm⁻¹.
- Mass Spectrometry : Molecular ion peak matching the molecular formula (C₁₁H₁₈) and fragmentation patterns consistent with alkyne cleavage .
Replicate synthesis protocols using inert atmospheres to prevent oxidation .
Q. What challenges arise in isolating 2-methyl-1-decen-3-yne, and how can they be mitigated experimentally?
- Methodological Answer : Challenges include volatility, air sensitivity, and isomerization risks. Mitigation strategies:
- Use Schlenk-line techniques for air-free handling.
- Optimize chromatography conditions (e.g., silica gel deactivated with 1% triethylamine) to reduce adsorption .
- Monitor storage stability under nitrogen at –20°C using periodic GC-MS analysis .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the regioselectivity of electrophilic additions to 2-methyl-1-decen-3-yne?
- Methodological Answer : Use B3LYP/6-311++G(d,p) functional to model transition states and electron density maps. Compare frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for additions (e.g., Markovnikov vs. anti-Markovnikov pathways). Validate computational results with experimental kinetic data (e.g., halogenation rates) .
Q. What contradictions exist in the literature regarding the compound’s catalytic hydrogenation efficiency, and how can experimental design resolve them?
- Methodological Answer : Contradictions may arise from varying catalyst loading (e.g., Lindlar vs. Adams catalysts) or solvent polarity effects. Design a factorial experiment testing:
Q. How does the methyl substituent influence the compound’s reactivity compared to linear 1-decen-3-ynes?
- Methodological Answer : Conduct kinetic isotope effect (KIE) studies or competitive reactions with linear analogs. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
